molecular formula C7H14O3 B7974101 2-Methoxy-3,3-dimethylbutanoic acid

2-Methoxy-3,3-dimethylbutanoic acid

Cat. No.: B7974101
M. Wt: 146.18 g/mol
InChI Key: URUCVJOSXWZMGA-UHFFFAOYSA-N
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Description

2-Methoxy-3,3-dimethylbutanoic acid is an organic compound with the molecular formula C7H14O3. It is a derivative of butanoic acid, characterized by the presence of a methoxy group and two methyl groups attached to the third carbon atom. This compound is of interest in various fields of chemistry and industry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-3,3-dimethylbutanoic acid can be achieved through several methods. One common approach involves the esterification of 3,3-dimethylbutanoic acid with methanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, and the product is purified by distillation or recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. For instance, the use of flow microreactor systems allows for the direct introduction of the tert-butoxycarbonyl group into various organic compounds, making the process more sustainable and versatile compared to traditional batch methods .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-3,3-dimethylbutanoic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or other alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 3,3-dimethylbutanal, while reduction could produce 3,3-dimethylbutanol .

Scientific Research Applications

2-Methoxy-3,3-dimethylbutanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial properties.

    Medicine: Research explores its use in drug development, especially in the synthesis of pharmaceutical intermediates.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methoxy-3,3-dimethylbutanoic acid involves its interaction with specific molecular targets and pathways. For instance, its derivatives may act as enzyme inhibitors or receptor modulators, affecting various biochemical processes. The exact mechanism depends on the specific application and the structure of the derivative being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxy-3,3-dimethylbutanoic acid is unique due to the presence of both methoxy and tert-butyl groups, which confer specific steric and electronic properties. These features make it a valuable compound in various synthetic and research applications.

Properties

IUPAC Name

2-methoxy-3,3-dimethylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O3/c1-7(2,3)5(10-4)6(8)9/h5H,1-4H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URUCVJOSXWZMGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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